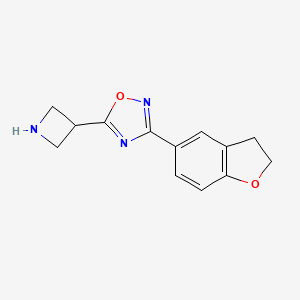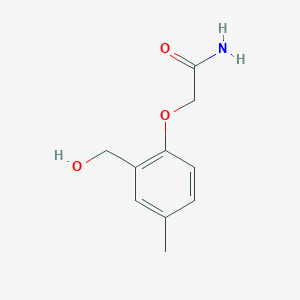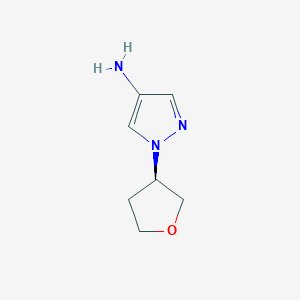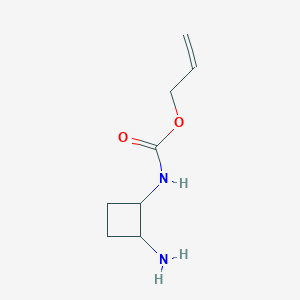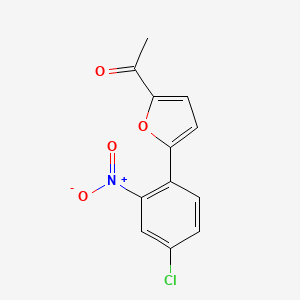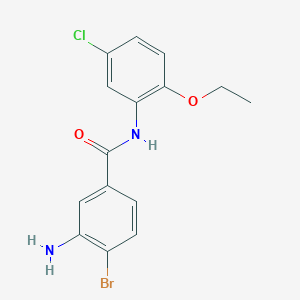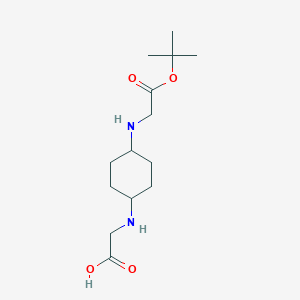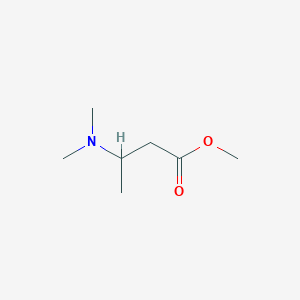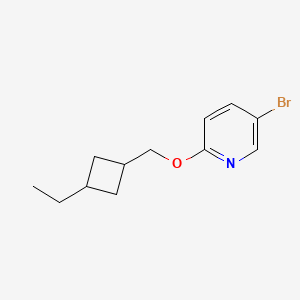
5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine is a chemical compound with the molecular formula C12H16BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable solvent under controlled conditions to achieve the desired bromination . The subsequent step involves the reaction of the brominated intermediate with 3-ethylcyclobutylmethanol in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 3-ethylcyclobutyl group play crucial roles in its binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: A simpler derivative with similar reactivity but lacking the 3-ethylcyclobutyl group.
2-Methoxy-3,5-dibromopyridine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
5-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine is unique due to the presence of the 3-ethylcyclobutyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
5-bromo-2-[(3-ethylcyclobutyl)methoxy]pyridine |
InChI |
InChI=1S/C12H16BrNO/c1-2-9-5-10(6-9)8-15-12-4-3-11(13)7-14-12/h3-4,7,9-10H,2,5-6,8H2,1H3 |
InChI Key |
SBKISHYPZOPWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)COC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



